molecular formula C11H22Cl2N2O2 B13572210 (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylicaciddihydrochloride

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylicaciddihydrochloride

Cat. No.: B13572210
M. Wt: 285.21 g/mol
InChI Key: MIZVAVUSFQDREB-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the reaction of pyrrolidine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at temperatures ranging from 25°C to 100°C, depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride include:

  • (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
  • (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

The uniqueness of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride lies in its specific structural features and the resulting chemical and biological properties. Its combination of a pyrrolidine ring and a piperidine ring, along with the dihydrochloride form, provides distinct reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H20N2O2.2ClH/c1-12-7-4-9(5-8-12)13-6-2-3-10(13)11(14)15;;/h9-10H,2-8H2,1H3,(H,14,15);2*1H/t10-;;/m0../s1

InChI Key

MIZVAVUSFQDREB-XRIOVQLTSA-N

Isomeric SMILES

CN1CCC(CC1)N2CCC[C@H]2C(=O)O.Cl.Cl

Canonical SMILES

CN1CCC(CC1)N2CCCC2C(=O)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.